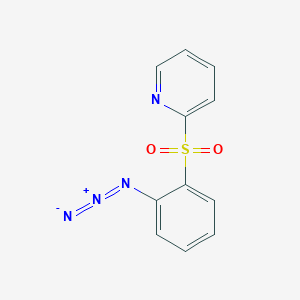
2-(2-Azidobenzene-1-sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidobenzene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with an azidobenzene sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)pyridine typically involves the following steps:
Formation of the Azidobenzene Sulfonyl Chloride: This step involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide to form 2-azidobenzenesulfonyl chloride.
Coupling with Pyridine: The azidobenzenesulfonyl chloride is then reacted with pyridine in the presence of a base, such as triethylamine, to yield this compound.
The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of azides due to their potential explosiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, bases like triethylamine, and solvents like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2-(2-Aminobenzene-1-sulfonyl)pyridine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidobenzene-1-sulfonyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Bioconjugation: The azido group allows for click chemistry applications, enabling the conjugation of biomolecules for various biological studies.
Wirkmechanismus
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)pyridine largely depends on the specific reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminobenzene-1-sulfonyl)pyridine: Similar structure but with an amine group instead of an azido group.
2-(2-Nitrobenzene-1-sulfonyl)pyridine: Contains a nitro group instead of an azido group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)pyridine is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound for click chemistry and the synthesis of triazole-containing molecules.
Eigenschaften
CAS-Nummer |
61174-54-7 |
|---|---|
Molekularformel |
C11H8N4O2S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
2-(2-azidophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8N4O2S/c12-15-14-9-5-1-2-6-10(9)18(16,17)11-7-3-4-8-13-11/h1-8H |
InChI-Schlüssel |
RQNPVLQOBLXAJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


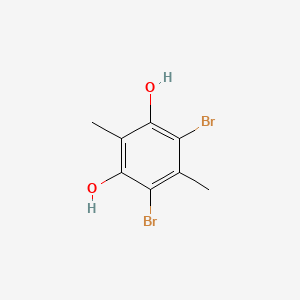
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
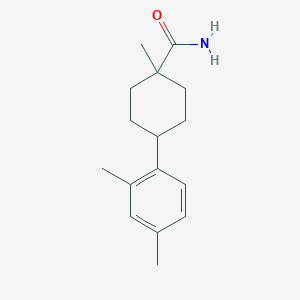
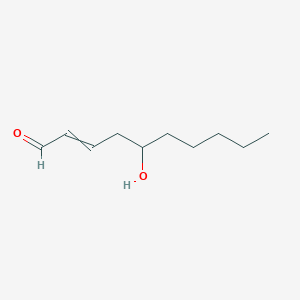


![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
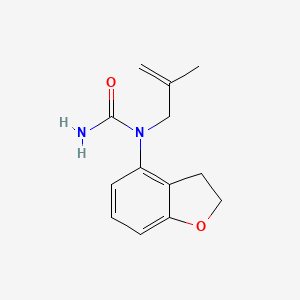




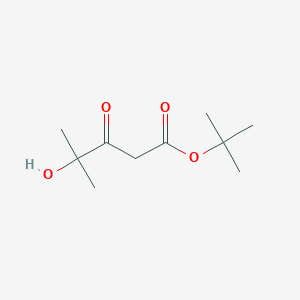
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
